molecular formula C8H11LiN2O3 B2766547 Lithium(1+) ion 2-(3-butyl-1,2,4-oxadiazol-5-yl)acetate CAS No. 1955514-46-1

Lithium(1+) ion 2-(3-butyl-1,2,4-oxadiazol-5-yl)acetate

Cat. No.: B2766547
CAS No.: 1955514-46-1
M. Wt: 190.13
InChI Key: FZZLEIMGONNAQX-UHFFFAOYSA-M
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Description

Lithium(1+) ion 2-(3-butyl-1,2,4-oxadiazol-5-yl)acetate is a chemical compound with the molecular formula C8H11LiN2O3 and a molecular weight of 190.13 g/mol . This compound is characterized by the presence of a lithium ion and a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. The butyl group attached to the oxadiazole ring adds to its structural complexity .

Preparation Methods

The synthesis of lithium(1+) ion 2-(3-butyl-1,2,4-oxadiazol-5-yl)acetate typically involves the reaction of 3-butyl-1,2,4-oxadiazole-5-carboxylic acid with lithium hydroxide. The reaction is carried out in an appropriate solvent, such as water or an alcohol, under controlled temperature and pH conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .

Chemical Reactions Analysis

Lithium(1+) ion 2-(3-butyl-1,2,4-oxadiazol-5-yl)acetate can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Lithium(1+) ion 2-(3-butyl-1,2,4-oxadiazol-5-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of lithium(1+) ion 2-(3-butyl-1,2,4-oxadiazol-5-yl)acetate involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with various enzymes and receptors, modulating their activity. The lithium ion can also play a role in stabilizing the compound’s structure and enhancing its reactivity .

Comparison with Similar Compounds

Lithium(1+) ion 2-(3-butyl-1,2,4-oxadiazol-5-yl)acetate can be compared with other similar compounds, such as:

  • Lithium(1+) ion 2-(3-methyl-1,2,4-oxadiazol-5-yl)acetate
  • Lithium(1+) ion 2-(3-ethyl-1,2,4-oxadiazol-5-yl)acetate
  • Lithium(1+) ion 2-(3-propyl-1,2,4-oxadiazol-5-yl)acetate

These compounds share the oxadiazole ring structure but differ in the length and nature of the alkyl group attached to the ring. The butyl group in this compound provides unique steric and electronic properties, making it distinct from its analogs .

Properties

IUPAC Name

lithium;2-(3-butyl-1,2,4-oxadiazol-5-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3.Li/c1-2-3-4-6-9-7(13-10-6)5-8(11)12;/h2-5H2,1H3,(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZZLEIMGONNAQX-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CCCCC1=NOC(=N1)CC(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11LiN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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